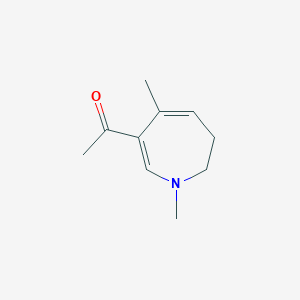
1-(1,5-Dimethyl-2,3-dihydroazepin-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,5-Dimethyl-2,3-dihydroazepin-6-yl)ethanone is a chemical compound that belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by its unique structure, which includes a dihydroazepine ring substituted with dimethyl groups and an ethanone moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-(1,5-Dimethyl-2,3-dihydroazepin-6-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the azepine ring. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(1,5-Dimethyl-2,3-dihydroazepin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1,5-Dimethyl-2,3-dihydroazepin-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,5-Dimethyl-2,3-dihydroazepin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,5-Dimethyl-2,3-dihydroazepin-6-yl)ethanone can be compared with other similar compounds, such as:
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: This compound has a pyrrole ring instead of an azepine ring, leading to different chemical properties and reactivity.
1-Acetyl-3-methylpiperidine: This compound contains a piperidine ring, which imparts different biological activities and applications. The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(1,5-dimethyl-2,3-dihydroazepin-6-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-8-5-4-6-11(3)7-10(8)9(2)12/h5,7H,4,6H2,1-3H3 |
InChI Key |
JPZCQAXDMPTLJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCN(C=C1C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13807077.png)
![N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B13807082.png)
![2-[{4-[(e)-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]-n,n,n-trimethylethanaminium chloride](/img/structure/B13807087.png)
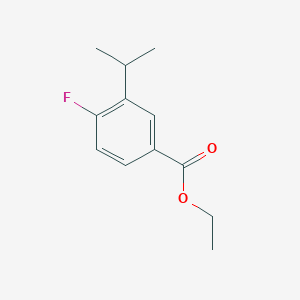
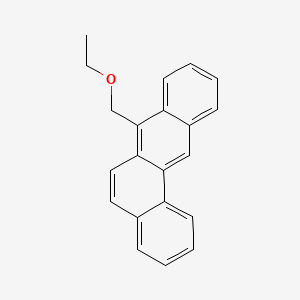
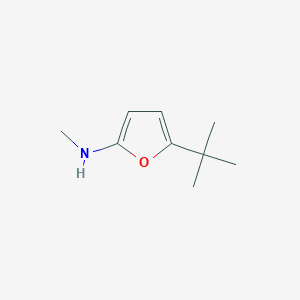

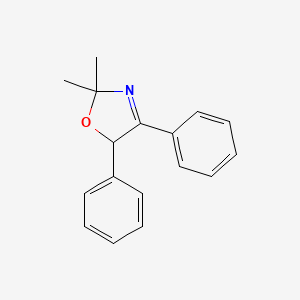
![Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride](/img/structure/B13807134.png)

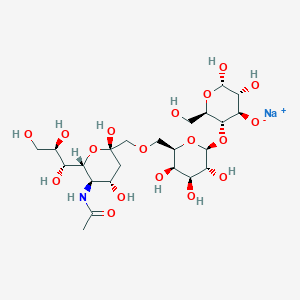
![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
